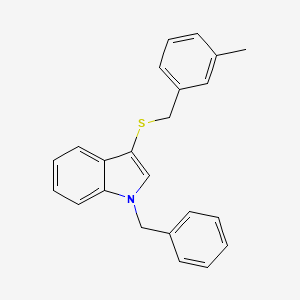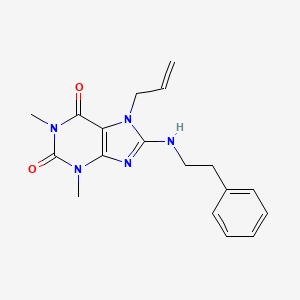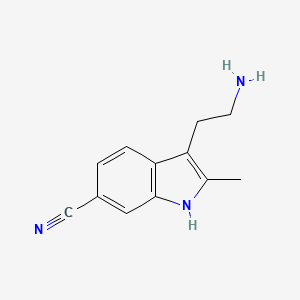
6,7-Dimethoxy-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, and dimethyl and phenyl groups at positions 4 and 1, respectively. Tetrahydroisoquinolines are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 6,7-Dimethoxy-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves several steps. One common method involves the Pomeranz–Fritsch reaction, which is a cyclization process of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Chemical Reactions Analysis
6,7-Dimethoxy-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups, using reagents like bromine (Br2) or nitric acid (HNO3).
Scientific Research Applications
6,7-Dimethoxy-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. It is known to interact with enzymes and receptors in the central nervous system, potentially modulating neurotransmitter levels and signaling pathways . The exact molecular targets and pathways are still under investigation, but it is believed to influence pathways related to neuroprotection and anti-inflammatory responses.
Comparison with Similar Compounds
6,7-Dimethoxy-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the methoxy and dimethyl substitutions, known for its neuroprotective properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but lacks the dimethyl and phenyl groups, also studied for its biological activities.
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline:
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6,7-dimethoxy-4,4-dimethyl-1-phenyl-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2)12-20-18(13-8-6-5-7-9-13)14-10-16(21-3)17(22-4)11-15(14)19/h5-11,18,20H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBSKOYHZJQRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC(=C(C=C21)OC)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-Dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2781881.png)

![4-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methyl-2H-pyran-2-one](/img/structure/B2781884.png)
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B2781886.png)
![N-(2,4-difluorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B2781887.png)


![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2781891.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2781895.png)
![Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate](/img/structure/B2781899.png)

![N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2781903.png)
![3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2781904.png)
